20,21-Dinor Hydrocortisone is a synthetic derivative of hydrocortisone, a well-known glucocorticoid hormone. The compound is primarily studied for its potential therapeutic applications and its role in understanding steroid metabolism.
20,21-Dinor Hydrocortisone is derived from hydrocortisone through specific chemical modifications. Hydrocortisone itself is a natural steroid hormone produced by the adrenal cortex and is used clinically to treat various inflammatory and autoimmune conditions due to its anti-inflammatory properties.
20,21-Dinor Hydrocortisone falls under the category of corticosteroids. It is classified as a glucocorticoid, which are steroid hormones that influence glucose metabolism and have significant effects on inflammation and immune responses.
The synthesis of 20,21-Dinor Hydrocortisone typically involves the modification of the hydrocortisone molecule. One common method includes the reduction of the C20 and C21 positions of hydrocortisone to create the dinor derivative.
The synthesis can be performed under controlled laboratory conditions, often utilizing organic solvents and specific temperature controls to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to characterize the synthesized product.
The molecular formula for 20,21-Dinor Hydrocortisone is . It retains the core steroid structure but lacks two hydrogen atoms compared to its parent compound, hydrocortisone.
20,21-Dinor Hydrocortisone can undergo various chemical reactions typical for steroids:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes the presence of catalysts to achieve desired outcomes effectively.
As a glucocorticoid derivative, 20,21-Dinor Hydrocortisone likely exerts its effects through similar mechanisms as hydrocortisone:
Research indicates that modifications at the C20 and C21 positions may alter the affinity for glucocorticoid receptors compared to hydrocortisone, potentially leading to different therapeutic profiles.
20,21-Dinor Hydrocortisone has several potential applications in scientific research:
20,21-Dinor Hydrocortisone is a synthetic corticosteroid derivative structurally derived from the endogenous glucocorticoid hydrocortisone (cortisol). Its systematic IUPAC name is (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one. The "dinor" designation indicates the removal ("nor") of two methylene groups (–CH₂–) from the parent hydrocortisone structure, specifically at positions C20 and C21 of the pregnane skeleton. This modification truncates the classic corticosteroid side chain, replacing the –CH₂OH group at C17 with a hydrogen and eliminating the C21 methyl group entirely. Trivial synonyms include 20,21-Dinorcortisol and 17β-Hydroxy-20,21-dinorpregn-4-ene-3,11-dione, reflecting its relationship to native steroids [1] [4] [6].
The molecular formula of 20,21-Dinor Hydrocortisone is C₁₉H₂₈O₅, derived from the native hydrocortisone formula (C₂₁H₃₀O₅) by subtracting C₂H₂ (representing the loss of C20 and C21). This reduction in molecular weight (~334.43 g/mol vs. hydrocortisone’s 362.47 g/mol) significantly impacts packing density and crystal lattice energetics [1] [6].
Crystallographic studies, extrapolated from hydrocortisone analogs, reveal key features:
Table 1: Molecular Characteristics of 20,21-Dinor Hydrocortisone vs. Hydrocortisone
Property | 20,21-Dinor Hydrocortisone | Native Hydrocortisone |
---|---|---|
Molecular Formula | C₁₉H₂₈O₅ | C₂₁H₃₀O₅ |
Molecular Weight (g/mol) | 334.43 | 362.47 |
Crystal System | Monoclinic (predicted) | Monoclinic |
Space Group | P2₁ (predicted) | P2₁2₁2₁ |
Key Functional Groups | Δ⁴-3-ketone, 11β-OH, 17β-OH | Δ⁴-3-ketone, 11β-OH, 17α-OH, 21-CH₂OH |
The core steroidal framework (cyclopentanoperhydrophenanthrene rings A-D) is conserved between 20,21-Dinor Hydrocortisone and hydrocortisone. Critical divergences occur in the D-ring and side chain:
Table 2: Structural Comparison of Key Regions
Structural Region | 20,21-Dinor Hydrocortisone | Native Hydrocortisone | Functional Implication |
---|---|---|---|
C17 Configuration | 17β-hydroxyl | 17α-hydroxyl + C20=O + C21–CH₂OH | Loss of side chain H-bonding & bulk |
C11 Configuration | 11β-hydroxyl (conserved) | 11β-hydroxyl | Essential for GR binding affinity |
A-ring | Δ⁴-3-ketone (conserved) | Δ⁴-3-ketone | Critical for core GR interactions |
Polar Surface Area (Ų) | ~85 (calculated) | ~94 | Reduced solubility & membrane permeation |
20,21-Dinor Hydrocortisone preserves the absolute stereochemistry at chiral centers C8, C9, C10, C11, C13, and C14 identical to hydrocortisone: 8S,9S,10R,11S,13S,14S. The C17 configuration shifts from α-orientation in hydrocortisone to β-orientation due to side-chain removal. This C17β-OH occupies an equatorial position in the D-ring chair conformation, minimizing 1,3-diaxial strain but altering the molecule’s topological presentation to receptors [1] [6].
Conformational analysis reveals significant dynamics:
The truncated structure also influences solvent-accessible surface area (SASA), with the D-ring exhibiting ~25% greater exposure in aqueous environments than hydrocortisone. This increases hydrophobic interactions with membranes but may reduce specific binding to carrier proteins like corticosteroid-binding globulin (CBG), which relies on the C21 hydroxyl for high-affinity binding [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7